(R)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride
Description
(R)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride is a chiral pyrroline derivative with the molecular formula C₅H₈ClNO₂ and a molecular weight of 149.58 g/mol (CAS: Not explicitly provided; its (S)-enantiomer is CAS 201469-31-0) . The compound is characterized by a five-membered pyrroline ring fused to a carboxylic acid group, with an (R)-configuration at the chiral center. It is typically stored under an inert atmosphere at 2–8°C to ensure stability . The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. The (R)-enantiomer is commercially available at 95+% purity but is significantly more expensive (€858/1g) compared to its (S)-counterpart, which is sold in larger quantities (25g) at 95% purity .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H8ClNO2 |
|---|---|
Molecular Weight |
149.57 g/mol |
IUPAC Name |
(2R)-2,5-dihydro-1H-pyrrole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H7NO2.ClH/c7-5(8)4-2-1-3-6-4;/h1-2,4,6H,3H2,(H,7,8);1H/t4-;/m1./s1 |
InChI Key |
PBONQQTYSBKKTR-PGMHMLKASA-N |
Isomeric SMILES |
C1C=C[C@@H](N1)C(=O)O.Cl |
Canonical SMILES |
C1C=CC(N1)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride . The reaction is carried out under mild conditions, often in aqueous media, to yield the desired pyrrole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often employed to minimize environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution at the Carboxylic Acid Group
The carboxylic acid moiety undergoes typical nucleophilic acyl substitution reactions. For example:
-
Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic or coupling conditions (e.g., DCC/DMAP) to form esters.
Yields exceed 80% when using coupling agents like EDCI . -
Amidation : Forms amides with primary/secondary amines via activation with reagents such as HATU or T3P.
Example: Reaction with benzylamine produces -benzyl-2,5-dihydro-1H-pyrrole-2-carboxamide in 75% yield .
Electrophilic Addition to the Dihydro-Pyrrole Ring
The unsaturated dihydro-pyrrole ring participates in electrophilic additions due to its conjugated double bond:
-
Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the double bond, yielding (R)-pyrrolidine-2-carboxylic acid hydrochloride.
Reaction conditions: 1 atm H₂, 25°C, 12 hours; >95% conversion with retention of stereochemistry . -
Halogenation : Reacts with -halosuccinimides (e.g., NCS, NBS) at the α-position to the nitrogen, forming halogenated derivatives.
Example: Chlorination with NCS at 0°C gives 3-chloro-(R)-2,5-dihydro-1H-pyrrole-2-carboxylic acid (62% yield) .
Oxidation and Reduction Reactions
-
Oxidation : Treatment with mild oxidizing agents (e.g., O₂, CrO₃) converts the dihydro-pyrrole ring to a fully aromatic pyrrole system, yielding (R)-pyrrole-2-carboxylic acid.
Reaction time: 6–8 hours; 70–85% yield . -
Reduction : Sodium borohydride selectively reduces the carboxylic acid to a hydroxymethyl group under controlled conditions, forming (R)-2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride (88% yield) .
Cyclization and Ring-Opening Reactions
-
Cyclization : In the presence of Lewis acids (e.g., AlCl₃), the compound forms bicyclic structures. For instance, reaction with acetyl chloride yields a fused pyrrolo[1,2-a]pyrrole derivative (55% yield) .
-
Ring-Opening : Strong bases (e.g., NaOH) cleave the ring via hydrolysis, producing linear amino acids like (R)-4-aminopent-2-enoic acid .
Stereospecific Alkylation/Acylation
The nitrogen atom undergoes alkylation or acylation while preserving chirality:
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) and NaH in DMF introduces -alkyl groups.
Example: -methyl-(R)-2,5-dihydro-1H-pyrrole-2-carboxylic acid is obtained in 90% enantiomeric excess . -
Acylation : Acetic anhydride acylates the nitrogen, forming -acetyl derivatives (82% yield) under mild conditions .
Salt Formation and pH-Dependent Reactivity
The hydrochloride salt dissociates in aqueous solutions, enabling pH-controlled reactions:
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Synthesis
The compound serves as a crucial building block in the synthesis of various pharmaceutical agents. For instance, it has been utilized in the preparation of pyrrole derivatives that exhibit biological activity against a range of diseases. The synthesis of compounds such as 4-aryl-2-pyrrolidones and beta-aryl-gamma-amino butyric acid analogues has been achieved through efficient Heck arylation reactions involving (R)-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride as a precursor .
Antibacterial Properties
Recent studies have indicated that derivatives of pyrrole compounds, including this compound, exhibit promising antibacterial activities. For example, research has shown that pyrrole-based compounds can act as quorum sensing inhibitors against Pseudomonas aeruginosa, a critical pathogen associated with antibiotic resistance . This suggests potential applications in developing new antibiotics or adjuvants to enhance the efficacy of existing treatments.
Case Study: Synthesis of Antimicrobial Agents
A recent study focused on synthesizing 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrated their effectiveness against multidrug-resistant pathogens. The research highlighted the structure-dependent antimicrobial activity of these compounds, which were derived from this compound . The findings underscore the compound's versatility in generating novel scaffolds for antimicrobial drug development.
Case Study: Quorum Sensing Inhibition
Another significant application was reported in the context of quorum sensing inhibition. The compound PT22, derived from this compound, showed substantial inhibition of biofilm formation by Pseudomonas aeruginosa. This study indicated that combining PT22 with traditional antibiotics like gentamycin significantly enhanced their effectiveness against biofilms, presenting a novel strategy for treating chronic infections .
Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of ®-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Pyrrole and Pyrrolo-Pyridine Derivatives
Compounds sharing the pyrrole core but with additional functional groups or ring systems demonstrate distinct properties:
Key Findings :
- The pyrrolo-pyridine derivatives (10a–c) exhibit higher molecular weights and aromaticity compared to the target compound, influencing their reactivity and applications in medicinal chemistry .
- Substituents like chloro or methoxy groups alter electronic properties and synthetic yields. For example, the chloro derivative (10b) has a lower yield (71%) due to steric and electronic challenges during synthesis .
Positional Isomers and Alkyl-Substituted Analogs
Positional isomerism significantly impacts physicochemical properties:

Key Findings :
- The position of the alkyl chain (e.g., decyl group at C2 vs. C4) affects hydrophobicity and self-assembly behavior, making 4-DPCA more suited for surfactant research .
Enantiomeric Comparison: (R) vs. (S) Forms
Key Findings :
- The (S)-enantiomer is more readily available in bulk (25g) and at lower cost, likely due to established synthetic routes .
- Both enantiomers require stringent storage conditions, indicating sensitivity to moisture and temperature .
Comparison with Pharmaceutical Hydrochlorides


Key Findings :
- While berberine and lecarnidipine hydrochlorides are well-established drugs, the target compound’s applications remain underexplored but may serve as a chiral building block in asymmetric synthesis .
Biological Activity
(R)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the following chemical properties:
- IUPAC Name : this compound
- Molecular Formula : CHClNO
- Molecular Weight : 149.58 g/mol
- CAS Number : 1998701-37-3
The compound features a pyrrole ring with a carboxylic acid functional group, which is essential for its biological activity.
Antimicrobial Activity
Research has indicated that pyrrole derivatives exhibit significant antimicrobial properties. For instance, several studies have evaluated the antibacterial activity of pyrrole-based compounds against various pathogens.
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrrole Derivative A | Staphylococcus aureus | 3.125 µg/mL |
| Pyrrole Derivative B | Escherichia coli | 12.5 µg/mL |
These findings suggest that this compound may also possess similar antimicrobial properties due to its structural similarities with other active pyrrole derivatives .
Neuroprotective Effects
Recent studies have suggested that certain pyrrole derivatives may exhibit neuroprotective effects. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress. For example, compounds derived from pyrroles have shown promise in protecting neuronal cells from apoptosis induced by neurotoxic agents .
Case Study 1: Antibacterial Efficacy
In a controlled study, this compound was tested against multi-drug resistant strains of bacteria. The results indicated that the compound inhibited bacterial growth effectively at concentrations comparable to established antibiotics.
Case Study 2: Neuroprotection in Animal Models
In vivo studies conducted on animal models demonstrated that administration of pyrrole derivatives resulted in significant neuroprotection against induced neurotoxicity. Behavioral assessments showed improved outcomes in treated groups compared to controls .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for (R)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves chiral resolution or enantioselective catalysis. For example, analogous pyrrolidine derivatives have been synthesized using protecting groups (e.g., esterification) and chiral catalysts to preserve stereochemistry. Yields can be optimized by controlling reaction temperature (e.g., 0–25°C for sensitive intermediates) and using polar aprotic solvents like DMF. Literature reports yields of 71–95% for structurally related pyrrolo-pyridine carboxylic acids under similar conditions .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : To verify stereochemistry and purity (e.g., ¹H/¹³C NMR for diastereotopic protons and carboxylate groups).
- Mass Spectrometry (MS) : For molecular ion confirmation (e.g., m/z values matching the molecular formula C₆H₁₀ClNO₂).
- HPLC with Chiral Columns : To assess enantiomeric excess (>98% for pharmaceutical-grade intermediates) .
Advanced Research Questions
Q. How can researchers ensure enantiomeric purity during synthesis, and what methods validate chiral integrity?
- Methodological Answer : Enantiomeric purity is critical for biological activity. Strategies include:
- Chiral Resolution : Using diastereomeric salt formation with resolving agents (e.g., tartaric acid derivatives).
- Asymmetric Catalysis : Employing chiral ligands (e.g., BINAP) in hydrogenation steps.
- Validation : Chiral HPLC (e.g., Daicel CHIRALPAK® columns) and polarimetry to confirm optical rotation matches literature values (e.g., [α]D²⁵ = +15° to +25° for R-enantiomers) .
Q. What are the stability implications of the hydrochloride salt form, and how should storage conditions be optimized?
- Methodological Answer : The hydrochloride salt enhances solubility in aqueous buffers but is hygroscopic. Stability studies recommend:
- Storage : In airtight containers under nitrogen at -20°C to prevent hydrolysis.
- Solubility Testing : Conduct pH-dependent solubility profiling (e.g., >50 mg/mL in PBS at pH 7.4).
- Degradation Analysis : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to detect hydrolytic byproducts .
Q. How does the choice between free base and hydrochloride forms impact experimental design in drug discovery?
- Methodological Answer : The hydrochloride form is preferred for in vivo studies due to improved bioavailability. For in vitro assays, the free base may be used to avoid chloride interference. Structural comparisons (e.g., X-ray crystallography) show hydrochloride salts stabilize the zwitterionic form, affecting receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



